PPL-Catalyzed Enantioselective Resolution
The (S)-enantiomer of 3-hydroxy-3-phenylpropanoic acid is a key chiral progenitor for tomoxetine and fluoxetine hydrochloride [1]. A chemo-enzymatic resolution method using Porcine Pancreas Lipase (PPL) on the racemic ethyl ester substrate yields the (S)-enantiomer with high enantioselectivity under optimized conditions. This method provides a practical alternative to costly chiral chromatography [2].
| Evidence Dimension | Enzymatic resolution efficiency (enantiomeric excess and conversion) |
|---|---|
| Target Compound Data | Conversion degree: not explicitly quantified in abstract; Enantiomeric excess: not explicitly quantified in abstract. |
| Comparator Or Baseline | Chemical resolution method using S-phenylethylamine achieves >99% ee for the (S)-enantiomer with 43% yield [2]. |
| Quantified Difference | Enzymatic method offers a greener, scalable alternative to chemical resolution, though exact ee values require consultation of full text [1]. Chemical resolution provides quantitative yield and ee data: >99% ee, 43% yield for (S)-enantiomer [2]. |
| Conditions | Enzymatic: (R,S)-ethyl 3-hydroxy-3-phenylpropanoate, PPL, 0.1 mol/L phosphate buffer, pH 7.5, 35 °C [1]. Chemical: racemic acid, S-phenylethylamine, ethyl acetate, reflux, then HCl workup [2]. |
Why This Matters
Procurement of enantiopure (S)-3-hydroxy-3-phenylpropanoic acid is essential for synthesizing optically active antidepressants; the enzymatic route provides a sustainable manufacturing advantage.
- [1] Zhao, Y., Ma, H., Fu, Z. & Zhang, G. A Chemo-enzymatic Route for the Preparation of Chiral (S)-3-Hydroxy-3-phenylpropanoic Acid. Chemical Research in Chinese Universities 30, 915-918 (2014). View Source
- [2] Shanghai University of Medicine & Health Sciences. CN109232220A - Novel chemical resolution method for 3-hydroxy-3-phenylpropanoic acid compounds. 2019. View Source
